![molecular formula C12H14N2S B13301262 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an amine group attached to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can be achieved through a multi-step process involving the following key steps:
Formation of 2-thiophenecarbaldehyde: Thiophene reacts with N,N-Dimethylformamide (DMF) to form 2-thiophenecarbaldehyde.
Formation of 2-thiopheneacetaldehyde: 2-thiophenecarbaldehyde reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: 2-thiopheneacetaldehyde reacts with hydroxylamine hydrochloride to form 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: 2-thiopheneacetaldehyde oxime is reduced to form 2-thiopheneethylamine.
Coupling with 6-methylpyridin-3-amine: 2-thiopheneethylamine is coupled with 6-methylpyridin-3-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds such as 2-thiophenecarbaldehyde and 2-thiopheneacetaldehyde share the thiophene ring structure.
Pyridine derivatives: Compounds like 6-methylpyridin-3-amine share the pyridine ring structure.
Uniqueness
6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is unique due to the combination of the thiophene and pyridine rings, which may confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or materials applications that are not observed with simpler thiophene or pyridine derivatives.
Eigenschaften
Molekularformel |
C12H14N2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
6-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-5-6-11(8-13-9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3 |
InChI-Schlüssel |
OVUYBKJRQLZXGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)NC(C)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


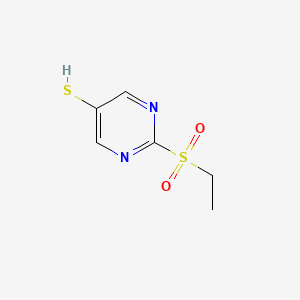
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid](/img/structure/B13301184.png)
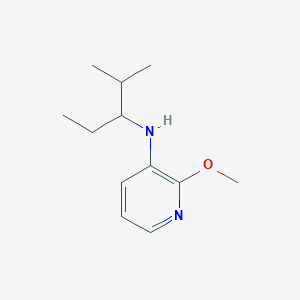
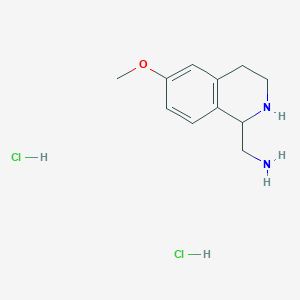
![Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B13301200.png)

![N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B13301214.png)
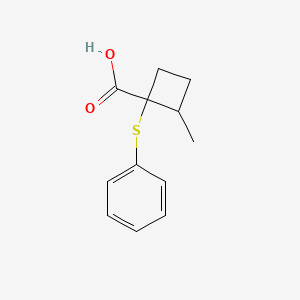
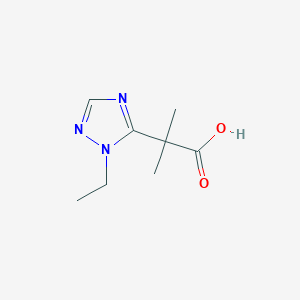
![5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13301255.png)
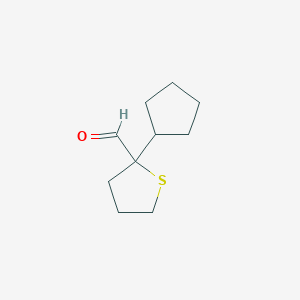
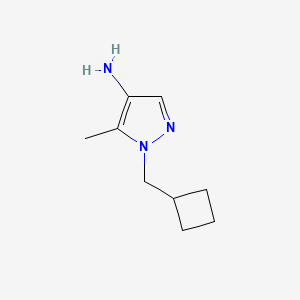

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
